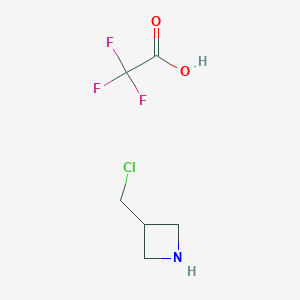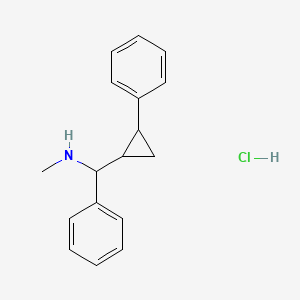
N-Methyl-1-phenyl-1-(2-phenylcyclopropyl)methanamine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-1-phenyl-1-(2-phenylcyclopropyl)methanamine;hydrochloride is a chemical compound with the molecular formula C17H19N·HCl It is a hydrochloride salt form of a methanamine derivative, characterized by the presence of a cyclopropyl group attached to a phenyl ring
Wirkmechanismus
Target of Action
The primary targets of N-Methyl-1-phenyl-1-(2-phenylcyclopropyl)methanamine;hydrochloride are currently unknown
Biochemical Pathways
The compound may participate in [3 + 2] cycloaddition reactions , which are common in organic chemistry and often result in the formation of 5-membered heterocycles . The downstream effects of these reactions on cellular processes are currently unknown and require further investigation.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. Specific details about how these factors influence the action of this compound are currently unknown .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-phenyl-1-(2-phenylcyclopropyl)methanamine;hydrochloride typically involves the following steps:
Formation of the cyclopropyl group: This can be achieved through a cyclopropanation reaction, where a suitable precursor, such as styrene, undergoes a reaction with a carbene source.
Attachment of the phenyl group: The cyclopropyl group is then functionalized with a phenyl ring through a Friedel-Crafts alkylation reaction.
Methylation of the amine: The resulting compound is then methylated using a methylating agent like methyl iodide.
Formation of the hydrochloride salt: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyl-1-phenyl-1-(2-phenylcyclopropyl)methanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-Methyl-1-phenyl-1-(2-phenylcyclopropyl)methanamine;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and as an intermediate in the production of fine chemicals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Methyl-1-phenyl-1-(2-phenylcyclopropyl)methanamine: The free base form without the hydrochloride salt.
N-Methyl-1-phenyl-1-(2-phenylcyclopropyl)methanol: An alcohol derivative.
N-Methyl-1-phenyl-1-(2-phenylcyclopropyl)acetamide: An amide derivative.
Uniqueness
N-Methyl-1-phenyl-1-(2-phenylcyclopropyl)methanamine;hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its cyclopropyl group provides rigidity and influences its reactivity, making it a valuable compound for various research applications.
Eigenschaften
IUPAC Name |
N-methyl-1-phenyl-1-(2-phenylcyclopropyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N.ClH/c1-18-17(14-10-6-3-7-11-14)16-12-15(16)13-8-4-2-5-9-13;/h2-11,15-18H,12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMICNUUPGOTYKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C1CC1C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
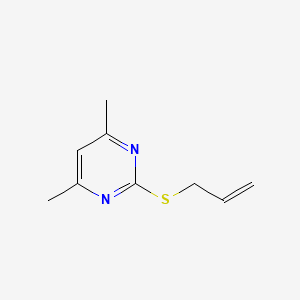
![2-[(4-chlorophenyl)sulfanyl]-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide](/img/structure/B3007933.png)
![N-[(E)-Cyclohex-3-en-1-ylmethylideneamino]-2-(thiophen-2-ylsulfonylamino)benzamide](/img/structure/B3007937.png)
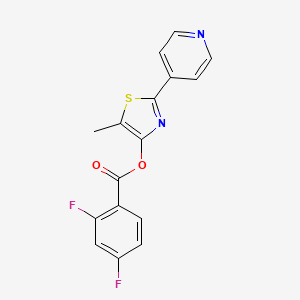
![Morpholino[3-nitro-4-(phenylsulfanyl)phenyl]methanone](/img/structure/B3007942.png)
![N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-2-methylquinoline-4-carboxamide](/img/structure/B3007943.png)
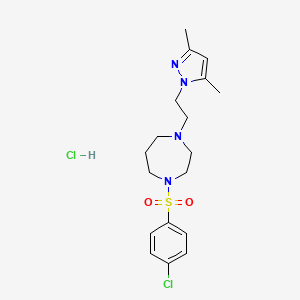
![4-(2,5-Dimethylfuran-3-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B3007946.png)
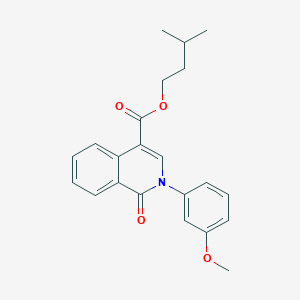
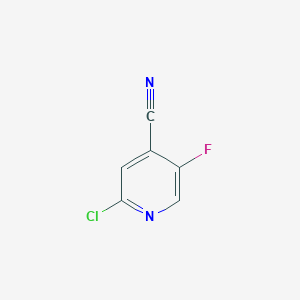
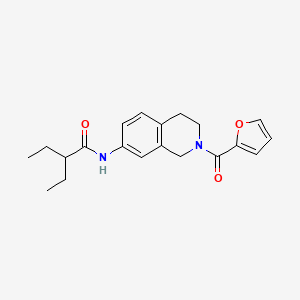
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B3007951.png)
![Ethyl 2-[2-(chloromethyl)-1,3-dioxolan-2-yl]acetate](/img/structure/B3007953.png)
